Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one

Medicinal Chemistry Physicochemical Property Optimization Bioisosterism

Researchers requiring conformationally constrained spirocyclic scaffolds with defined stereochemistry often encounter limited sourcing options. Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one (CAS 2866253-82-7) resolves this: • Defined (4R,7R) stereochemistry for systematic SAR exploration • Reduced lipophilicity (XLogP3-AA = -0.3) vs. parent core (XLogP = 0.9) for improved physicochemical properties • 7-OH group as versatile synthetic handle for derivatization • Key intermediate for tetrodotoxin (TTX) analogue synthesis per patent literature Reliable sourcing with documented stereochemistry ensures reproducible outcomes.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 2866253-82-7
Cat. No. B13482245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one
CAS2866253-82-7
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC2(CCC1O)CC(=O)N2
InChIInChI=1S/C8H13NO2/c10-6-1-3-8(4-2-6)5-7(11)9-8/h6,10H,1-5H2,(H,9,11)
InChIKeyKOPIXGVIZUVLEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one Overview


Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one is a spirocyclic β-lactam (azetidin-2-one) derivative, featuring a 1-azaspiro[3.5]nonane core with a secondary alcohol at the 7-position [1]. This compound belongs to a class of spiro-β-lactams recognized for their potential as versatile intermediates in medicinal chemistry and organic synthesis [2]. Its structural features suggest utility as a synthetic building block for generating structurally diverse spirocyclic scaffolds. As a racemic mixture with defined relative stereochemistry, it offers a well-characterized entry point for exploring spirocyclic chemical space.

Why Generic Derivatives Cannot Replace Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one


The presence and specific stereochemistry of the 7-hydroxy group in Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one fundamentally differentiate it from simpler 1-azaspiro[3.5]nonan-2-one analogs [1]. This hydroxyl moiety serves as a critical functional handle for further derivatization (e.g., esterification, oxidation, or substitution) that is absent in the unsubstituted core [2]. Furthermore, the defined (4r,7r) relative stereochemistry imposes conformational constraints that can influence molecular recognition and binding affinity in ways that other stereoisomers or flat aromatic replacements cannot . Generic substitution with the non-hydroxylated parent or alternative stereoisomers would eliminate these key structural and reactivity features, potentially compromising synthetic routes or biological assay outcomes.

Quantitative Evidence for Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one vs. Analogs


Reduced Lipophilicity vs. Parent Scaffold

The introduction of the 7-hydroxy group in Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one reduces the calculated partition coefficient (XLogP3-AA) compared to the parent 1-azaspiro[3.5]nonan-2-one scaffold [1]. This indicates increased polarity and potential for enhanced aqueous solubility, a critical parameter in early drug discovery.

Medicinal Chemistry Physicochemical Property Optimization Bioisosterism

Enhanced Hydrogen Bonding Capacity vs. Parent Core

The 7-hydroxy substituent increases the hydrogen bond donor and acceptor count in Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one compared to the unsubstituted 1-azaspiro[3.5]nonan-2-one core [1]. This provides additional points for intermolecular interactions and offers a functional handle for chemical diversification.

Structure-Based Drug Design Molecular Recognition Synthetic Versatility

Defined Relative Stereochemistry for SAR Studies

Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one is supplied as a racemic mixture with specified relative stereochemistry ((4r,7r)), whereas alternative stereoisomers (e.g., (4R,7S)-7-hydroxy-1-azaspiro[3.5]nonan-2-one) possess different spatial arrangements that can lead to divergent biological activity . The defined relative stereochemistry reduces conformational flexibility and can impose a specific 3D presentation of functional groups.

Stereochemistry Conformational Analysis Structure-Activity Relationship (SAR)

Key Intermediate for Spirocyclic Scaffold Synthesis

The 1-azaspiro[3.5]nonan-2-one core, bearing a hydroxyl group, is explicitly claimed as a key intermediate for the synthesis of tetrodotoxin (TTX) and its analogues [1]. The 7-hydroxy group provides a critical point for further functionalization to access the densely oxygenated framework of TTX.

Organic Synthesis Medicinal Chemistry Tetrodotoxin (TTX) Analogs

Key Applications of Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one


Lead Optimization and Bioisosteric Replacement

Employ Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one as a conformationally constrained spirocyclic scaffold in medicinal chemistry programs. Its reduced lipophilicity (XLogP3-AA = -0.3) [1] relative to the parent core (XLogP = 0.9) [2] makes it a valuable bioisostere for improving the physicochemical properties of lead compounds, particularly when seeking to enhance aqueous solubility or modulate logD.

Functionalized Building Block for Diversification

Utilize the 7-hydroxy group of Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one as a synthetic handle for further functionalization, including esterification, oxidation, or nucleophilic substitution [1]. The increased hydrogen bonding capacity (2 donors, 2 acceptors) [2] offers additional opportunities for creating diverse chemical libraries.

Intermediate for Tetrodotoxin Analogs

Procure this compound as a key intermediate for the synthesis of tetrodotoxin (TTX) and its analogues, as explicitly claimed in patent literature [1]. The spirocyclic β-lactam core with the hydroxyl substituent provides a strategic entry point for constructing the complex dioxaadamantane skeleton of TTX.

Defined Stereochemistry for SAR Studies

Incorporate Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one into SAR campaigns where defined relative stereochemistry is critical. The (4r,7r) configuration [1] offers a distinct conformational profile compared to other stereoisomers, enabling systematic exploration of how 3D molecular shape influences target binding [2].

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